N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide
Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide is a chemical compound that belongs to the class of acetamides, characterized by the presence of a substituted phenyl group and an acetamide moiety. Although the specific compound is not directly studied in the provided papers, related compounds with chloroacetamide and dichloroacetamide groups attached to substituted phenyl rings have been synthesized and analyzed, providing insights into the structural and vibrational characteristics of such compounds .
Synthesis Analysis
The synthesis of related chloroacetamides typically involves the reaction of appropriate phenyl derivatives with chloroacetyl chloride or dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction conditions and the choice of substituents on the phenyl ring can significantly influence the properties and reactivity of the resulting acetamides . For instance, the introduction of electron-withdrawing groups like nitro or chloro substituents can affect the electronic distribution within the molecule, which may be reflected in the vibrational spectra and crystal structures .
Molecular Structure Analysis
The molecular structure of chloroacetamides is often investigated using spectroscopic methods such as Fourier transform infrared (FTIR) and Raman spectroscopy, as well as X-ray crystallography. These techniques provide information on the bond lengths, bond angles, and overall geometry of the molecules. Substituents on the phenyl ring can lead to variations in the amide bond parameters and influence the planarity of the phenyl ring and the acetamide group . The presence of strong electron-withdrawing or electron-donating groups can cause deviations from expected bond angles and distances, indicating the impact of substitution on the molecular structure .
Chemical Reactions Analysis
The reactivity of chloroacetamides can be influenced by the nature of the substituents on the phenyl ring. The molecular electrostatic potential (MEP) surface and natural bond orbital (NBO) analysis can provide insights into the reactive sites of the molecules and the possible interactions with other species. These analyses help in understanding the charge transfer, conjugative interactions, and electron density delocalization within the molecule . Additionally, the presence of substituents can affect the thermodynamic properties and the stability of the compounds under various conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroacetamides, such as vibrational frequencies, atomic charges, and intermolecular interactions, are crucial for understanding their behavior in different environments. Theoretical studies using methods like density functional theory (DFT) complement experimental findings and help in interpreting the vibrational spectra and potential energy distributions of the compounds . Hirshfeld surface analysis can reveal the significance of hydrogen bonds and other intermolecular contacts in the stabilization of the crystal lattice . Additionally, the thermodynamic properties such as heat capacity, entropy, enthalpy, and their correlations with temperature can be calculated to provide further insights into the stability and reactivity of these compounds .
Scientific Research Applications
Derivatization Agent in Analytical Chemistry
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide and related compounds have been utilized as derivatization agents in analytical chemistry. For instance, 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate, a similar compound, has been used for the derivatization of biogenic amines like histamine and tyramine. This process eliminates the need for a purification step and allows for their determination via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and 19F nuclear magnetic resonance analysis (Jastrzębska et al., 2018).
Chemical Synthesis and Organic Chemistry
In organic chemistry, variants of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide have been synthesized and employed in various reactions. For example, AMACE1, a related compound, has been used for the synthesis of oxidative sugar damage to DNA markers, demonstrating its utility in trace organic analysis (Lu & Giese, 2000).
Inhibitors in Pharmacology
Compounds structurally related to N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide have been explored as inhibitors in pharmacological research. For example, derivatives have been studied as inhibitors of transcription factors like NF-kappaB and AP-1, with modifications to improve oral bioavailability (Palanki et al., 2000).
Insecticidal Properties
The insecticidal and repellent properties of trifluoromethylphenyl amides, including N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloroacetamide, have been investigated. These compounds have shown activity against Aedes aegypti mosquitoes, with some derivatives exhibiting significant adulticidal, larvicidal, and repellent activities (Tsikolia et al., 2019).
Applications in Material Science
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide related compounds have applications in material science as well. For instance, derivatives have been used in the synthesis of polymers with specific properties like high thermal stability and low dielectric constant (Wang et al., 2014).
Safety And Hazards
The compound is classified as Eye Irritant 2 and Skin Irritant 2 . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332 + P313 (If skin irritation occurs: Get medical advice/attention), and P337 + P313 (If eye irritation persists: Get medical advice/attention) .
properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF6NO/c11-4-8(19)18-7-2-5(9(12,13)14)1-6(3-7)10(15,16)17/h1-3H,4H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYIUTOAQOUAFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)CCl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365189 | |
Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide | |
CAS RN |
790-75-0 | |
Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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